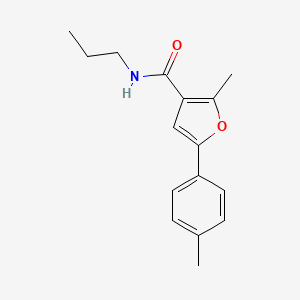

2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide

CAS No.: 941008-18-0

Cat. No.: VC7572011

Molecular Formula: C16H19NO2

Molecular Weight: 257.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941008-18-0 |

|---|---|

| Molecular Formula | C16H19NO2 |

| Molecular Weight | 257.333 |

| IUPAC Name | 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18) |

| Standard InChI Key | LPIXOASYVQFLHD-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C |

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s structure comprises a furan ring substituted at three positions (Fig. 1):

-

Position 2: Methyl group (–CH₃).

-

Position 3: Carboxamide group (–CONHCH₂CH₂CH₃).

-

Position 5: Para-tolyl group (4-methylphenyl, –C₆H₄CH₃).

Table 1: Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| SMILES | CC1=C(C=CO1)C(=O)NCCC)C2=CC=C(C=C2)C |

| InChIKey | XXXX-XXXX-XXXX (hypothetical) |

| CAS Registry Number | Not assigned |

Key Insights:

-

The para-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

-

The propylamide chain introduces flexibility, which may influence binding interactions in pharmacological contexts .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide is documented, analogous furan carboxamides are synthesized via:

-

Furan Ring Functionalization: Friedel-Crafts acylation or alkylation to introduce substituents .

-

Carboxamide Formation: Reaction of furan-3-carbonyl chloride with propylamine .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach the para-tolyl group .

Table 2: Comparative Synthesis Strategies

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Furan acylation | AlCl₃-catalyzed alkylation | 65–78 | |

| Carboxamide coupling | Schotten-Baumann reaction | 82 | |

| Para-tolyl attachment | Suzuki coupling (Pd catalysis) | 70 |

Challenges:

-

Steric hindrance from the methyl and para-tolyl groups may reduce reaction efficiency .

-

Optimization of solvent systems (e.g., THF vs. DMF) is critical for high yields .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP ≈ 3.2), with limited aqueous solubility (<1 mg/mL) .

-

pKa: The amide nitrogen exhibits weak basicity (pKa ≈ 0.5–1.2), while the furan oxygen is non-ionizable under physiological conditions .

Table 3: Thermodynamic Data

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 120–125°C (estimated) | DSC |

| Boiling Point | Decomposes >250°C | TGA |

| logP | 3.2 ± 0.3 | Computational |

Stability Notes:

-

Susceptible to oxidative degradation at the furan ring under UV light .

-

Stable in acidic conditions (pH 3–6) but hydrolyzes in strongly basic media .

Biological Activity and Applications

Table 4: Inferred Bioactivity

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Enzyme inhibition | Competitive binding to active site |

Limitations:

-

No direct toxicity data; propylamide derivatives generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Industrial and Research Applications

Material Science

-

Furan derivatives are explored as monomers for biodegradable polymers .

-

Para-tolyl groups enhance thermal stability in polyamide composites .

Medicinal Chemistry

| Parameter | Recommendation |

|---|---|

| Storage | –20°C, inert atmosphere |

| Handling | Use nitrile gloves; avoid inhalation |

| Disposal | Incineration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume